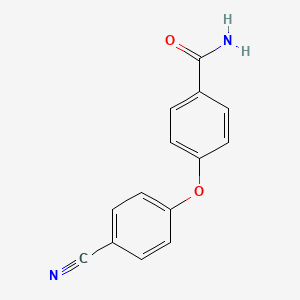
Parp10-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PARP10-IN-2 is a selective inhibitor of poly (ADP-ribose) polymerase 10 (PARP10), a member of the PARP family of enzymes. PARP10 is involved in various cellular processes, including DNA repair, transcription regulation, and cell death. Inhibitors of PARP10, such as this compound, have gained attention for their potential therapeutic applications, particularly in cancer treatment, due to their ability to modulate cellular responses to DNA damage .
Preparation Methods
The synthesis of PARP10-IN-2 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a substituted pyridine derivative, which is then subjected to various functional group transformations to introduce the desired substituents. The final step involves the coupling of the pyridine derivative with a suitable amine or other nucleophile to form the target compound .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity, as well as the development of scalable reaction conditions. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality .
Chemical Reactions Analysis
PARP10-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents for reduction include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde derivative, while reduction may yield an alcohol or amine derivative .
Scientific Research Applications
PARP10-IN-2 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of PARP10 in various chemical reactions and processes. .
Biology: In biological research, this compound is used to investigate the cellular functions of PARP10, including its role in DNA repair, transcription regulation, and cell death. .
Medicine: this compound has potential therapeutic applications in cancer treatment. By inhibiting PARP10, it can modulate cellular responses to DNA damage and enhance the efficacy of other cancer therapies. .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify and optimize new PARP10 inhibitors with improved efficacy and selectivity
Mechanism of Action
PARP10-IN-2 exerts its effects by selectively inhibiting the activity of PARP10. The compound binds to the catalytic domain of PARP10, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition disrupts the normal functions of PARP10, including DNA repair, transcription regulation, and cell death .
The molecular targets of this compound include various proteins involved in DNA repair and cellular stress responses. By inhibiting PARP10, this compound can modulate these pathways and enhance the sensitivity of cancer cells to DNA-damaging agents .
Comparison with Similar Compounds
PARP10-IN-2 is one of several selective inhibitors of PARP10. Other similar compounds include:
Olaparib: A PARP1/2 inhibitor used in cancer treatment. .
Rucaparib: Another PARP1/2 inhibitor with similar applications to Olaparib. .
Veliparib: A PARP1/2 inhibitor that is being investigated for its potential use in combination with other cancer therapies. .
This compound is unique in its selectivity for PARP10, making it a valuable tool for studying the specific functions of this enzyme and its potential therapeutic applications .
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-(4-cyanophenoxy)benzamide |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H2,16,17) |
InChI Key |
PQQFJYPJKKMNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



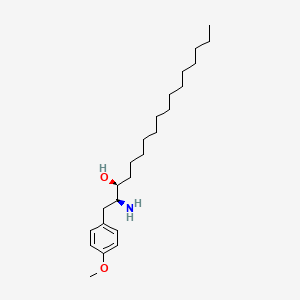
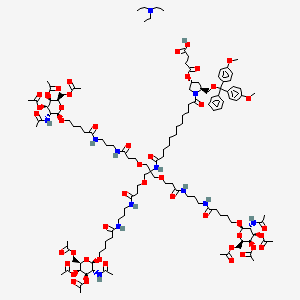
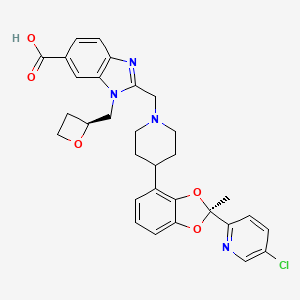
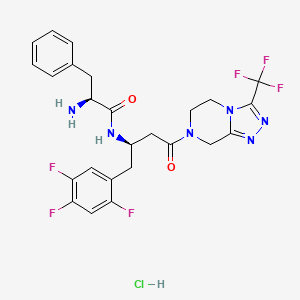
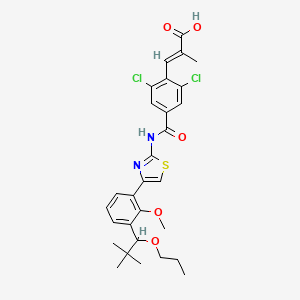

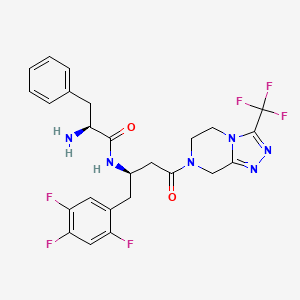
![(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B10857058.png)
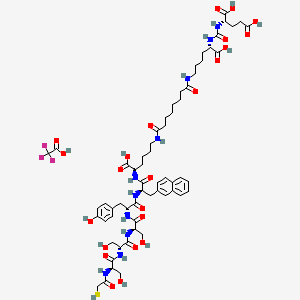
![[4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate](/img/structure/B10857075.png)



